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molecular formula C10H16N2O2 B3142636 ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 50920-48-4

ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B3142636
M. Wt: 196.25 g/mol
InChI Key: XOJOQIUVANMZEP-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

To ethyl 2,4-dioxopentanoate (20.1 g, 127 mmol) in acetic acid (100 mL) at 0° C. was added isopropylhydrazine (9.42 g, 127 mmol) dropwise. The cold bath was removed and the reaction mixture was stirred for 2 hours. The reaction mixture was diluted with EtOAc/H2O (300 mL/100 mL). The organic layer was washed with saturated NaHCO3 aqueous solution (100 mL), H2O (50 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and concentrated. The residue was purified by silica gel flash chromatography (1:2 EtOAc/hexane) to give 7.8 g (31%) of the title compound.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9](=O)[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12]([NH:15][NH2:16])([CH3:14])[CH3:13]>C(O)(=O)C>[CH:12]([N:15]1[C:9]([CH3:10])=[CH:8][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N:16]1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
9.42 g
Type
reactant
Smiles
C(C)(C)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc/H2O (300 mL/100 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 aqueous solution (100 mL), H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (1:2 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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